METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
CAS No.:
Cat. No.: VC9287174
Molecular Formula: C16H16N4O6S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O6S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | methyl 4-[[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C16H16N4O6S/c1-8(21)17-12-13(23)19-16(20-14(12)24)27-7-11(22)18-10-5-3-9(4-6-10)15(25)26-2/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23,24) |
| Standard InChI Key | RJZNPCGFXWFHHS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O |
| Canonical SMILES | CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Introduction
Methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound characterized by its unique structural features. It consists of a benzoate moiety linked to a pyrimidine derivative, which includes acetylamino, hydroxy, and oxo functional groups. The presence of a sulfanyl group further enhances its chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.
Synthesis and Production
The synthesis of methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. Key steps may include oxidation, reduction, and substitution reactions using reagents like potassium permanganate, sodium borohydride, and nucleophiles such as amines or thiols. Industrial production may optimize these methods to enhance yield and purity using techniques like recrystallization or chromatography.
| Synthetic Step | Reagents/Conditions |
|---|---|
| Oxidation | Potassium permanganate or chromium trioxide |
| Reduction | Sodium borohydride or lithium aluminum hydride |
| Substitution | Amines or thiols as nucleophiles |
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activities, potentially interacting with specific molecular targets involved in various biochemical pathways. It may modulate enzyme activity and influence metabolic processes, making it a candidate for further pharmacological exploration.
| Potential Biological Activity | Mechanism |
|---|---|
| Enzyme Modulation | Binding to specific enzymes, altering their activity |
| Metabolic Influence | Interaction with receptors involved in metabolic pathways |
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate. These include:
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Methyl 5-(acetylamino)-9-{[amino(oxo)acetyl]amino}-3,5,9-trideoxy-D-glycero-alpha-D-gluco-non-2-ulopyranosidonic acid: Focuses on glycosidic structures.
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Methyl 4-acetyl-2-hydroxybenzoate: Lacks the complex pyrimidine ring.
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2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide: Similar pyrimidine core but different substituents.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-(acetylamino)-9-{[amino(oxo)acetyl]amino}-3,5,9-trideoxy-D-glycero-alpha-D-gluco-non-2-ulopyranosidonic acid | Contains multiple amino and acetyl groups | Focus on glycosidic structures |
| Methyl 4-acetyl-2-hydroxybenzoate | Simple acetylated phenolic structure | Lacks the complex pyrimidine ring |
| 2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide | Similar pyrimidine core but different substituents | Different amide linkage |
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